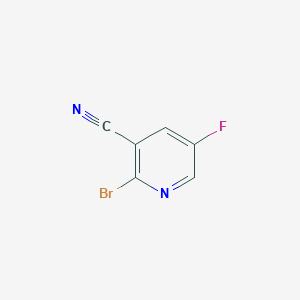

2-bromo-5-fluoropyridine-3-carbonitrile

Description

Pyridine (B92270) Scaffolds in Modern Organic Synthesis and Medicinal Chemistry

The pyridine ring is a fundamental six-membered aromatic heterocycle containing one nitrogen atom. This structural unit is of immense importance in medicinal chemistry and is a component of numerous natural products, including vitamins and coenzymes. nih.gov Pyridine and its derivatives are frequently used in the development of pharmaceuticals due to a combination of unique properties such as basicity, water solubility, chemical stability, and the ability to form hydrogen bonds. nih.govsemanticscholar.org The pyridine skeleton offers significant flexibility, allowing for the creation of large libraries of compounds with diverse functional groups. nih.gov This adaptability makes the pyridine scaffold a cornerstone in the design of new therapeutic agents targeting a wide range of diseases. researchgate.net

The Unique Role of Halogens (Bromine and Fluorine) in Directing Reactivity and Modulating Electronic Properties of Pyridines

The introduction of halogen atoms, such as bromine and fluorine, onto a pyridine scaffold significantly alters its chemical properties and enhances its utility as a synthetic intermediate. nbinno.com Halogenation provides chemical "handles" for further molecular modifications. innospk.com The bromine atom, for instance, is particularly useful as it is readily used in cross-coupling reactions like the Suzuki or Sonogashira couplings. nbinno.com These reactions are powerful tools for forming new carbon-carbon bonds, allowing medicinal chemists to attach a wide variety of functional groups and build molecular complexity. nbinno.com

Fluorine atoms also play a critical role. Due to fluorine's high electronegativity, its presence can profoundly influence the electronic properties of the pyridine ring. This can affect the molecule's reactivity, metabolic stability, and binding affinity to biological targets. The strategic placement of both bromine and fluorine atoms creates a versatile building block, offering multiple pathways for synthetic diversification in the development of new pharmaceutical agents. innospk.com Halopyridines are considered key building blocks for synthesizing pharmaceuticals and agrochemicals. researchgate.net

Importance of the Carbonitrile Functional Group in Pyridine Derivatives

In medicinal chemistry, the pyridine-3-carbonitrile (B1148548) scaffold has been identified as a core component in compounds with potential anticancer and vasorelaxant properties. jst.go.jpreading.ac.uknih.gov The inclusion of a carbonitrile group can modulate the biological activity of the molecule, and research has shown that pyridine-3-carbonitrile derivatives are promising precursors for developing new therapeutic candidates. researchgate.netreading.ac.uknih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-fluoropyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrFN2/c7-6-4(2-9)1-5(8)3-10-6/h1,3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BETGXNHMWBYWJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C#N)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 2 Bromo 5 Fluoropyridine 3 Carbonitrile

Retrosynthetic Analysis and Key Disconnections for the Target Compound

A retrosynthetic analysis of 2-bromo-5-fluoropyridine-3-carbonitrile allows for the identification of potential precursor molecules and key bond disconnections. The arrangement of the bromo, fluoro, and cyano groups on the pyridine (B92270) ring dictates the most logical synthetic approaches.

Strategic Considerations for Regioselective Functionalization

The positions of the substituents (bromo at C2, cyano at C3, and fluoro at C5) are critical in planning a synthetic route. The electron-withdrawing nature of the fluorine and cyano groups influences the reactivity of the pyridine ring, making it susceptible to nucleophilic attack. Conversely, direct electrophilic substitution is often challenging on such an electron-deficient ring. youtube.com

Key strategic considerations include:

Timing of Functional Group Introduction: The order in which the bromo, fluoro, and cyano groups are introduced is crucial. For instance, introducing the fluorine atom early on can influence the regioselectivity of subsequent bromination or cyanation steps.

Directing Group Effects: Existing substituents can direct the position of incoming groups. For example, a directing group could be temporarily installed to facilitate ortho-metalation and subsequent functionalization. thieme-connect.deresearchgate.net

Pyridine Ring Construction vs. Functionalization: The synthesis can proceed by either constructing the fully substituted pyridine ring in a single step or by first forming a simpler pyridine derivative and then introducing the desired functional groups.

Identification of Precursor Molecules

Based on the strategic considerations, several key disconnections can be proposed, leading to potential precursor molecules.

Disconnection Strategy 1: Late-stage Cyanation

A plausible disconnection involves the late-stage introduction of the nitrile group. This leads to the precursor 2-bromo-5-fluoropyridine (B41290) . The cyanation of a halopyridine is a well-established transformation, often achieved through palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution.

Disconnection Strategy 2: Late-stage Bromination

Alternatively, the bromine atom at the 2-position could be introduced at a later stage. This points to 5-fluoro-3-cyanopyridine as a key intermediate. Regioselective bromination at the C2 position would then be required.

Disconnection Strategy 3: Pyridine Ring Synthesis from Acyclic Precursors

A more convergent approach involves disconnecting the pyridine ring itself. This would lead to acyclic precursors that can be assembled through cycloaddition or multicomponent reactions. For a 2,3,5-trisubstituted pyridine, potential acyclic precursors could include a 1,3-dicarbonyl compound, a cyanoacetamide derivative, and a source of the remaining carbon and nitrogen atoms.

Methodologies for Constructing the 2-Bromo-5-fluoropyridine-3-carbonitrile Core

The construction of the substituted pyridine core can be approached through various synthetic methodologies, including the formation of the pyridine ring with subsequent functionalization or the direct assembly of the fully substituted ring.

Pyridine Ring Synthesis with Directed Halogenation and Nitrile Introduction

This approach involves the initial synthesis of a functionalized pyridine ring, followed by the regioselective introduction of the bromo and cyano groups.

Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for the construction of six-membered rings like pyridine. rsc.orgacsgcipr.org An inverse-electron-demand Diels-Alder reaction between an electron-deficient 1,2,4-triazine (B1199460) and an appropriate dienophile could potentially be employed to construct the pyridine core. nih.gov The substituents on the triazine and the dienophile would need to be carefully chosen to yield the desired substitution pattern on the final pyridine product after the extrusion of a small molecule like dinitrogen.

| Diene Precursor Example | Dienophile Precursor Example | Potential Intermediate |

| Substituted 1,2,4-triazine | A fluorinated alkyne or enamine | Dihydropyridine (B1217469) adduct |

This table presents a hypothetical cycloaddition approach towards a substituted pyridine core.

Multicomponent reactions (MCRs) offer an efficient and atom-economical route to highly substituted pyridines in a one-pot synthesis. mdpi.com The Hantzsch pyridine synthesis and its variations are classic examples of MCRs. advancechemjournal.com For the synthesis of 2-bromo-5-fluoropyridine-3-carbonitrile, a modified MCR could potentially be designed. This might involve the condensation of a β-ketoester, an aldehyde, and a cyanoacetamide derivative in the presence of ammonia (B1221849) or an ammonium (B1175870) salt. researchgate.netscielo.br

A hypothetical multicomponent reaction could involve the following components to assemble a dihydropyridine intermediate, which would then be oxidized to the final pyridine product.

| Component 1 | Component 2 | Component 3 | Catalyst |

| A fluorinated β-dicarbonyl compound | An aldehyde equivalent | Cyanoacetamide | An amine base |

This table outlines a conceptual multicomponent reaction for the synthesis of a pyridine precursor.

Following the formation of a suitably substituted pyridine ring, the introduction of the bromine and nitrile groups would be the subsequent steps. For instance, if a 5-fluoropyridone is synthesized, it could be converted to the 2-chloro derivative and then subjected to bromination and cyanation. The synthesis of the regioisomeric 5-bromo-3-fluoro-pyridine-2-carbonitrile has been reported, which involves the dehydration of the corresponding amide with a dehydrating agent like phosphorus oxychloride. organic-chemistry.org A similar strategy could potentially be adapted for the target molecule.

Sequential Functionalization of Pre-formed Pyridine Rings

The construction of 2-bromo-5-fluoropyridine-3-carbonitrile via sequential functionalization necessitates a synthetic pathway that meticulously installs the bromo, fluoro, and cyano groups at the C2, C5, and C3 positions, respectively. The order of these transformations is critical, as the electronic properties of the substituents introduced at each stage will influence the reactivity and regioselectivity of the subsequent step. A plausible synthetic route could commence with a readily available substituted pyridine, followed by a series of halogenation, fluorination, and cyanation reactions.

The introduction of a bromine atom at the 2-position of the pyridine ring is a key step in the synthesis of the target molecule. The regioselectivity of this halogenation is highly dependent on the nature and position of the other substituents on the ring. For pyridine derivatives, electrophilic halogenation is a common method. The reactivity of the pyridine ring towards electrophiles can be enhanced by the presence of electron-donating groups.

One effective strategy for regioselective bromination involves the use of N-bromosuccinimide (NBS). Studies on activated pyridines, such as aminopyridines, have demonstrated that bromination can be achieved with high regioselectivity. For instance, the bromination of 5-aminopyridine with NBS can be a precursor step in the synthesis of 2-bromo-5-fluoropyridine. rsc.org The amino group activates the pyridine ring and directs the incoming electrophile.

In a different approach, if starting with a pre-functionalized pyridine, the existing groups will direct the bromination. For example, in the synthesis of 2-methoxy-3-bromo-5-fluoropyridine, the bromination of 2-methoxy-5-fluoropyridine is a key step. google.com The methoxy (B1213986) group at the 2-position and the fluoro group at the 5-position would influence the regiochemical outcome of the bromination. Theoretical analyses and experimental results have shown that the interplay of electronic and steric effects of substituents dictates the position of electrophilic attack. mdpi.comnih.gov

The choice of brominating agent and reaction conditions is also crucial for controlling regioselectivity. Apart from NBS, other reagents like molecular bromine can be used, with the solvent and temperature playing a significant role in the reaction's outcome. researchgate.net For instance, the bromination of 2-aminopyridines can be influenced by the solvent, with different solvents potentially leading to different isomers. rsc.org

Table 1: Examples of Reagents for Regioselective Bromination of Pyridine Derivatives

| Brominating Agent | Substrate Type | Typical Conditions | Reference |

| N-Bromosuccinimide (NBS) | Aminopyridines | Carbon tetrachloride, 50°C | rsc.org |

| N-Bromosuccinimide (NBS) | Methoxy-fluoropyridines | Not specified | google.com |

| Molecular Bromine (Br₂) | Hydroxytetrahydroisoquinolines | Varied temperatures | researchgate.net |

The introduction of the carbonitrile group at the 3-position of the pyridine ring is typically achieved through a cyanation reaction, often involving the displacement of a halide. Palladium-catalyzed cyanation of aryl and heteroaryl halides is a well-established and versatile method. rsc.orgrsc.org This reaction allows for the conversion of a bromo- or chloro-substituted pyridine into the corresponding nitrile.

In the context of synthesizing 2-bromo-5-fluoropyridine-3-carbonitrile, a plausible strategy would involve the cyanation of a 2,3-dihalo-5-fluoropyridine precursor. The choice of cyanide source is a critical parameter. While traditional reagents like copper(I) cyanide have been used, modern methods often employ less toxic and more efficient alternatives such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). organic-chemistry.orgnih.gov

The success of palladium-catalyzed cyanation is highly dependent on the catalytic system, which includes a palladium precursor and a suitable ligand. A variety of phosphine (B1218219) ligands have been developed to improve the efficiency and scope of this reaction, enabling the cyanation of even challenging substrates like aryl chlorides. researchgate.netresearchgate.net The reaction conditions, including solvent and temperature, must be carefully optimized to achieve high yields. Polar aprotic solvents like DMF or DMSO are commonly used. google.com

An alternative to palladium-catalyzed cross-coupling is the Sandmeyer reaction, which involves the conversion of an amino group to a nitrile via a diazonium salt intermediate. nih.gov This could be a viable strategy if a 3-amino-2-bromo-5-fluoropyridine (B1372708) intermediate is accessible.

Table 2: Common Cyanide Sources for Palladium-Catalyzed Cyanation

| Cyanide Source | Key Features | Typical Catalyst System | Reference |

| Zinc Cyanide (Zn(CN)₂) | Less toxic than alkali metal cyanides | NiCl₂·6H₂O/dppf/Zn | organic-chemistry.org |

| Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]) | Non-toxic food additive, requires specific conditions | Palladium-based catalysts | nih.govresearchgate.net |

| Copper(I) Cyanide (CuCN) | Traditional reagent, often requires high temperatures | Used in Rosenmund-von Braun reaction | nih.gov |

The introduction of a fluorine atom at the 5-position of the pyridine ring can be accomplished through several methods. A classic and reliable method is the Balz-Schiemann reaction, which involves the diazotization of an aminopyridine followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt. This method has been successfully applied to the synthesis of 2-bromo-5-fluoropyridine from 2-bromo-5-aminopyridine. guidechem.com The reaction typically involves treating the aminopyridine with a source of nitrite (B80452) in the presence of fluoroboric acid.

More recent advancements in fluorination chemistry offer alternative strategies. Direct C-H fluorination of pyridines has emerged as a powerful tool for late-stage functionalization. nih.gov For example, silver(II) fluoride (B91410) (AgF₂) has been shown to selectively fluorinate pyridines at the position adjacent to the nitrogen atom. nih.gov The regioselectivity of such reactions is governed by the electronic properties of the pyridine ring and any existing substituents.

The choice of fluorinating agent and solvent is critical for the success of the reaction. Many modern fluorinating reagents can be sensitive to the reaction medium, and safety is a key consideration. acsgcipr.org Solvents for fluorination reactions must be carefully selected for compatibility with the often highly reactive fluorinating agents. Perfluorocarbon fluids have been explored as inert media for fluorination reactions, potentially reducing the need for conventional organic solvents. google.com The effect of different solvents on the efficiency of fluorination reactions has been a subject of study, with the polarity and coordinating ability of the solvent playing a significant role. researchgate.netresearchgate.net

Optimization of Reaction Conditions and Yield for Synthesizing 2-Bromo-5-fluoropyridine-3-carbonitrile

Achieving an efficient synthesis of 2-bromo-5-fluoropyridine-3-carbonitrile requires careful optimization of the reaction conditions for each step of the sequential functionalization. Key parameters to consider include the choice of catalyst, ligand, solvent, temperature, and reaction time.

Catalytic Systems and Ligand Effects in Halogenation and Cyanation

For the palladium-catalyzed cyanation step, the choice of the catalytic system is paramount. The catalyst typically consists of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and a phosphine ligand. The ligand plays a crucial role in stabilizing the palladium center, facilitating the oxidative addition and reductive elimination steps of the catalytic cycle, and preventing catalyst deactivation. nih.gov A wide array of ligands, such as dppf (1,1'-bis(diphenylphosphino)ferrocene) and XPhos, have been developed to improve the efficiency of cyanation reactions, particularly for less reactive aryl chlorides. nih.gov The use of pre-formed palladium catalysts, known as palladacycles, can also offer advantages in terms of catalytic activity and stability. nih.gov

In some cases, additives or co-catalysts can enhance the performance of the catalytic system. For example, the addition of copper or zinc compounds can sometimes mitigate catalyst poisoning by the cyanide anion. researchgate.net The development of heterogeneous palladium catalysts, such as palladium nanoparticles supported on various materials, offers the advantage of easier separation and recycling of the catalyst. rsc.orgnih.gov

While electrophilic halogenation is often not a catalytic process, certain reactions can be promoted by additives. For instance, in the regioselective bromination of fused pyridine N-oxides, a p-toluenesulfonic anhydride (B1165640) activator is used in conjunction with a bromide source. tcichemicals.com Ligand-enabled C-H halogenation of heteroaryl carboxylic acids using palladium catalysis has also been reported, demonstrating the potential for catalytic control in halogenation reactions. acs.org

Table 3: Influence of Ligands on Palladium-Catalyzed Cyanation of Aryl Halides

| Ligand | Substrate Type | Key Advantages | Reference |

| dppf (1,1'-bis(diphenylphosphino)ferrocene) | Aryl bromides and iodides | Well-established, good performance | nih.gov |

| XPhos | Aryl chlorides | High activity for challenging substrates | nih.gov |

| Buchwald-type biaryl phosphines | Broad range of aryl halides | High efficiency and functional group tolerance | nih.gov |

Solvent and Temperature Optimization Studies

The choice of solvent can have a profound impact on the yield and selectivity of each synthetic step. For palladium-catalyzed cyanation, polar aprotic solvents such as DMF, DMAc, or NMP are commonly employed as they can dissolve the cyanide salts and facilitate the reaction. rsc.org The use of solvent mixtures, such as dioxane/water, has also been shown to be effective, particularly when using K₄[Fe(CN)₆] as the cyanide source. nih.gov

In fluorination reactions, the solvent must be inert to the highly reactive fluorinating agents. As mentioned earlier, fluorinated alcohols like HFIP and TFE have been found to have a beneficial effect on the reactivity and selectivity of certain C-H activation reactions. rsc.org The safety of the solvent in combination with the fluorinating agent is a primary concern. acsgcipr.org

Temperature is another critical parameter that requires careful optimization. For the bromination of 5-aminopyridine with NBS, a temperature of 50°C is reported to be effective. guidechem.com In palladium-catalyzed cyanation, temperatures can range from ambient to elevated (e.g., 100-140°C), depending on the reactivity of the substrate and the efficiency of the catalyst system. nih.govnih.gov Lowering the reaction temperature is often a goal to improve the functional group tolerance and reduce side reactions. The diazotization step in a Balz-Schiemann reaction is typically carried out at low temperatures (0-5°C) to ensure the stability of the diazonium salt, followed by a controlled increase in temperature to effect the fluorination. guidechem.com

Process Intensification and Scalability Considerations

The translation of a laboratory-scale synthesis of 2-bromo-5-fluoropyridine-3-carbonitrile to an industrial process necessitates a thorough evaluation of process intensification techniques and scalability factors. Key objectives include enhancing reaction efficiency, minimizing waste, ensuring process safety, and reducing manufacturing costs.

One of the primary routes to 2-bromo-5-fluoropyridine-3-carbonitrile likely involves a multi-step sequence, potentially starting from a substituted pyridine and incorporating bromination, fluorination, and cyanation reactions. Each of these steps presents unique challenges and opportunities for process intensification.

Continuous Flow Chemistry and Microreactor Technology:

The adoption of continuous flow chemistry and microreactor technology offers significant advantages over traditional batch processing for the synthesis of 2-bromo-5-fluoropyridine-3-carbonitrile. These technologies provide superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, selectivity, and safety.

A hypothetical continuous flow process for a key step in the synthesis could involve the following parameters, as illustrated in the interactive table below:

| Parameter | Value | Unit |

| Reactor Type | Packed-Bed Microreactor | - |

| Catalyst | Immobilized Copper Catalyst | - |

| Reactant A Flow Rate | 10 | mL/min |

| Reactant B Flow Rate | 20 | mL/min |

| Temperature | 80 | °C |

| Residence Time | 5 | minutes |

| Throughput | 1.5 | kg/day |

This is a hypothetical data table for illustrative purposes.

Scalability of Key Reaction Steps:

The scalability of each synthetic step is a critical consideration. For example, the bromination of the pyridine ring often utilizes reagents like N-bromosuccinimide (NBS) or liquid bromine. While effective at the lab scale, the use of large quantities of liquid bromine on an industrial scale poses significant safety and handling challenges. Process development efforts would focus on exploring safer brominating agents or developing robust engineering controls for the use of bromine.

Similarly, the fluorination step, which could involve a Balz-Schiemann reaction or nucleophilic aromatic substitution, requires careful optimization for large-scale production. The choice of fluorinating agent, solvent, and reaction conditions can dramatically impact the yield, purity, and cost of the final product. Patents for the large-scale production of related fluorinated pyridine derivatives often highlight the importance of reaction condition control to achieve high yields and selectivity. google.com

The Sandmeyer reaction, a common method for introducing a cyano group, involves the use of copper cyanide, which is highly toxic. nih.govresearchgate.net Research into greener and safer cyanation methods, or the implementation of closed-loop systems to handle toxic reagents, is crucial for scalable and environmentally responsible manufacturing.

Process Optimization and Control:

To ensure a robust and reproducible manufacturing process, each reaction parameter must be carefully optimized. Design of Experiments (DoE) can be a powerful tool to systematically investigate the effects of variables such as reactant concentrations, catalyst loading, temperature, and reaction time on the yield and purity of 2-bromo-5-fluoropyridine-3-carbonitrile.

The implementation of Process Analytical Technology (PAT) can provide real-time monitoring of critical process parameters and quality attributes. This allows for tighter process control, early detection of deviations, and a more consistent product quality, which are all essential for scalable and efficient manufacturing.

Based on a comprehensive review of available scientific literature, there is insufficient specific data and research findings for the compound "2-bromo-5-fluoropyridine-3-carbonitrile" to generate a detailed article that meets the requirements of the provided outline. The instructions mandate that the article focus solely on this specific compound and include detailed research findings and data tables.

Information in the public domain primarily discusses related but structurally distinct compounds such as 2-bromo-5-fluoropyridine or 5-bromo-3-fluoro-pyridine-2-carbonitrile. While general principles of reactivity for these related structures exist, applying them directly to "2-bromo-5-fluoropyridine-3-carbonitrile" without specific experimental validation would be speculative and would not adhere to the required standard of scientific accuracy based on detailed research findings.

Therefore, it is not possible to provide the requested article without resorting to fabrication of data, which is contrary to the core principles of providing accurate, factual information.

Reactivity and Mechanistic Investigations of 2 Bromo 5 Fluoropyridine 3 Carbonitrile

Differential Reactivity of Halogen Substituents in the Pyridine (B92270) Ring

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position

Sonogashira, Heck, and Stille Couplings

The presence of a bromine atom at the C2 position of the pyridine ring makes 2-bromo-5-fluoropyridine-3-carbonitrile a versatile substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon bond formation, allowing for the introduction of a wide range of substituents onto the pyridine core. The reactivity of the C-Br bond is significantly influenced by the electron-withdrawing nature of the pyridine nitrogen, the fluorine atom, and the nitrile group, which makes the carbon atom of the C-Br bond more electrophilic and susceptible to oxidative addition to a Palladium(0) catalyst.

Sonogashira Coupling: This reaction creates a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. For substrates similar to 2-bromo-5-fluoropyridine-3-carbonitrile, such as other bromo-fluoro-cyanopyridines, the Sonogashira coupling proceeds with high efficiency. soton.ac.ukresearchgate.net The reaction is typically carried out using a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a copper(I) co-catalyst, commonly copper(I) iodide (CuI), in the presence of a base like triethylamine (B128534) (Et₃N). soton.ac.ukwikipedia.org The reaction tolerates a wide variety of functional groups on the alkyne partner, including free alcohols and protected amines. soton.ac.uk

Heck Coupling: The Heck reaction couples the bromopyridine with an alkene to form a substituted pyridine with a new vinyl side chain. While specific examples for 2-bromo-5-fluoropyridine-3-carbonitrile are not extensively documented in readily available literature, the general reactivity of bromopyridines suggests its suitability for this transformation. Standard conditions involve a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand, and a base. The regioselectivity of the addition to the alkene is a key aspect of this reaction.

Stille Coupling: In the Stille coupling, the substrate is reacted with an organostannane reagent (R-Sn(Alkyl)₃). This method is known for its tolerance of a wide array of functional groups. The reaction of 2-bromo-5-fluoropyridine-3-carbonitrile with various organostannanes would allow for the introduction of alkyl, vinyl, aryl, or heteroaryl groups at the C2 position, proceeding via the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Table 1: Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Catalyst System | Base | Solvent | Typical Temperature |

| Sonogashira | Pd(PPh₃)₄ / CuI | Et₃N | THF / Et₃N | Room Temperature |

| Heck | Pd(OAc)₂ / PPh₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile | 80-120 °C |

| Stille | Pd(PPh₃)₄ | (Not always required) | Toluene or Dioxane | 80-110 °C |

Mechanistic Aspects of Palladium-Catalyzed Cross-Coupling on Pyridine Derivatives

The mechanism for palladium-catalyzed cross-coupling reactions is a well-established catalytic cycle involving three primary steps:

Oxidative Addition: The cycle begins with the oxidative addition of the C-Br bond of 2-bromo-5-fluoropyridine-3-carbonitrile to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step. The electron-deficient nature of the pyridine ring, enhanced by the fluoro and cyano substituents, polarizes the C-Br bond, making the carbon atom more electrophilic and facilitating its reaction with the electron-rich Pd(0) catalyst. This step results in a square planar Pd(II) intermediate.

Transmetalation: In this step, the organic group from the coupling partner (e.g., the alkynylcopper species in Sonogashira, the organostannane in Stille, or the alkene coordinating in the Heck pathway) is transferred to the palladium center, displacing the bromide ion. This forms a diorganopalladium(II) complex.

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the Pd(II) complex. This forms the new carbon-carbon bond of the product and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Transformations of the Nitrile Functional Group

The nitrile group (-C≡N) at the C3 position is a versatile functional group that can undergo a variety of chemical transformations to produce other valuable functionalities.

Hydrolysis to Carboxylic Acids and Esters

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This transformation typically proceeds through an amide intermediate.

Acid Hydrolysis: Heating the nitrile with a strong aqueous acid (e.g., H₂SO₄ or HCl) first protonates the nitrogen atom, making the carbon atom more susceptible to nucleophilic attack by water. The resulting imidic acid tautomerizes to an amide. Further hydrolysis of the amide under the reaction conditions yields the corresponding carboxylic acid (2-bromo-5-fluoropyridine-3-carboxylic acid) and an ammonium (B1175870) salt.

Alkaline Hydrolysis: Treatment with a hot aqueous base (e.g., NaOH) involves the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. The intermediate imine anion is then protonated by water. Subsequent hydrolysis of the resulting amide produces a carboxylate salt (e.g., sodium 2-bromo-5-fluoro-pyridine-3-carboxylate) and ammonia (B1221849). Acidification of the salt in a separate workup step is required to isolate the free carboxylic acid.

The resulting carboxylic acid can be further converted to esters through standard esterification methods, such as the Fischer esterification with an alcohol in the presence of an acid catalyst.

Reduction to Amines

The nitrile group can be reduced to a primary amine (aminomethyl group). This provides a route to 2-bromo-3-(aminomethyl)-5-fluoropyridine, a useful building block. Common methods for this reduction include:

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that readily converts nitriles to primary amines. The reaction is typically performed in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.

Catalytic Hydrogenation: This method involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum(IV) oxide (PtO₂). This method is often considered "greener" but may require high pressures and temperatures.

Cyclization Reactions Involving the Nitrile Group

The nitrile group, particularly when positioned adjacent to the pyridine nitrogen, can participate in cyclization reactions to form fused heterocyclic systems. A key strategy involves the initial conversion of the nitrile to a more reactive intermediate.

For instance, treatment of a cyanopyridine with hydroxylamine (B1172632) (NH₂OH) can convert the nitrile group into an amidoxime (B1450833) functional group (-C(NH₂)=NOH). This transformation has been demonstrated on the isomeric 6-bromo-3-fluoro-2-cyanopyridine. soton.ac.uk The resulting 2-bromo-5-fluoropyridine-3-carboximidamide, N-hydroxy- (amidoxime) is a valuable intermediate. This amidoxime can then react with various electrophiles, such as acyl chlorides or anhydrides, to form fused heterocycles like 1,2,4-oxadiazoles, which are important pharmacophores. soton.ac.uk

Another potential, though less direct, cyclization pathway is the Thorpe-Ziegler reaction. This reaction is an intramolecular condensation of dinitriles to form an enamine, which can be hydrolyzed to a cyclic ketone. wikipedia.org While not a direct reaction of 2-bromo-5-fluoropyridine-3-carbonitrile itself, derivatives containing an additional nitrile-bearing side chain could potentially undergo such intramolecular cyclizations.

Intramolecular and Intermolecular Interactions Influencing Reactivity

The solid-state structure, physical properties, and reactivity of 2-bromo-5-fluoropyridine-3-carbonitrile are governed by a variety of non-covalent intra- and intermolecular interactions. These forces dictate how the molecules pack in a crystal lattice and influence their interaction with solvents and reagents.

Halogen Bonding: The bromine atom at C2 and the fluorine atom at C5 can both participate in halogen bonding. wikipedia.org A halogen bond is a directional, attractive interaction between an electrophilic region on a halogen atom (termed a σ-hole) and a nucleophile. youtube.com The σ-hole on the bromine atom, located opposite the C-Br bond, is particularly significant and can form strong interactions with Lewis bases, such as the nitrogen atom of another pyridine ring (C-Br···N) or other nucleophilic atoms. nih.govacs.org The fluorine atom can participate in weaker C-F···H hydrogen bonds and C-F···F-C interactions which play a role in guiding crystal packing. rsc.orgnih.gov

Hydrogen Bonding: While the molecule itself lacks a classic hydrogen bond donor, the pyridine nitrogen and the nitrile nitrogen are both potential hydrogen bond acceptors. In the presence of protic solvents or other molecules with O-H or N-H bonds, these sites can form hydrogen bonds (e.g., O-H···N), influencing solubility and reactivity.

π-π Stacking: The electron-deficient pyridine ring can engage in π-π stacking interactions with other aromatic rings. In the solid state, cyanopyridines often arrange in stacked layers. d-nb.info These interactions, driven by electrostatic and dispersion forces, contribute significantly to the stability of the crystal lattice.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the cumulative electron-withdrawing effects of the nitrogen, fluorine, and nitrile groups. These dipole-dipole interactions are important forces in the molecule's crystal packing and its interaction with polar solvents. The nitrile group, in particular, contributes strongly to intermolecular dipole-dipole interactions. d-nb.info

These non-covalent forces collectively create a complex supramolecular architecture that defines the material's properties and modulates its chemical behavior in different environments.

Neighboring Group Participation and Directing Effects

The regioselectivity of substitution reactions on the 2-bromo-5-fluoropyridine-3-carbonitrile ring is governed by the cumulative electronic effects of its substituents. The pyridine nitrogen itself is strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution, making such reactions challenging. youtube.com When they do occur, substitution is generally directed to the C-3 and C-5 positions (meta to the nitrogen).

The substituents on the ring—bromo, fluoro, and cyano—further modulate this reactivity.

Cyano Group (-CN): As a powerful electron-withdrawing group, the nitrile function at the C-3 position further deactivates the ring towards electrophilic attack and acts as a meta-director. pearson.com

Halogens (-Br, -F): The bromine at C-2 and fluorine at C-5 are also deactivating due to their inductive electron withdrawal. However, they are ortho-, para-directors because of their ability to donate lone-pair electrons through resonance.

In electrophilic substitution, the directing effects of the nitrogen and the cyano group would steer incoming electrophiles away from the C-2, C-4, and C-6 positions. The combined influence strongly disfavors electrophilic attack.

Conversely, for nucleophilic aromatic substitution (SNAr), the electron-withdrawing nature of the pyridine nitrogen and the cyano group activates the ring, particularly at positions ortho and para to these groups (C-2, C-4, C-6). The bromine atom at the C-2 position is a good leaving group, making this site a primary target for nucleophilic attack. The fluorine at C-5 also enhances the electrophilicity of the ring.

Neighboring Group Participation (NGP) , or anchimeric assistance, involves the interaction of a reaction center with electrons from a nearby atom or group within the same molecule. wikipedia.orgdalalinstitute.com This typically results in an increased reaction rate and can influence stereochemistry. wikipedia.org For 2-bromo-5-fluoropyridine-3-carbonitrile, the most likely candidate for NGP is the cyano group at the C-3 position. While less common than for groups like carboxylates or heteroatoms with lone pairs, the nitrogen of the nitrile could potentially participate in a substitution reaction at the adjacent C-2 position. dalalinstitute.comlibretexts.org This would involve the formation of a strained, cyclic intermediate, which could facilitate the displacement of the bromide leaving group. However, specific documented instances of cyano group NGP in this context are not prevalent in the literature.

The table below summarizes the expected directing effects of the substituents on the pyridine ring for both electrophilic and nucleophilic aromatic substitution.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence (Electrophilic) | Directing Influence (Nucleophilic) |

| Pyridine N | 1 | -I | -M | Strongly Deactivating | Meta (C-3, C-5) | Activates Ortho/Para (C-2, C-4, C-6) |

| Bromo | 2 | -I | +M | Deactivating | Ortho, Para | Activates Ortho/Para |

| Cyano | 3 | -I | -M | Strongly Deactivating | Meta | Activates Ortho/Para |

| Fluoro | 5 | -I | +M | Deactivating | Ortho, Para | Activates Ortho/Para |

Ligand-Accelerated and Metal-Free Transformations

The 2-bromo functionality serves as a versatile handle for various transformations, including those that are ligand-accelerated and those that proceed without a transition metal catalyst.

Ligand-Accelerated Transformations

The bromine atom at the C-2 position makes 2-bromo-5-fluoropyridine-3-carbonitrile an excellent substrate for transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly effective for creating new carbon-carbon bonds at this position. researchgate.net In these reactions, ligands play a crucial role by stabilizing the metal center, facilitating the oxidative addition and reductive elimination steps of the catalytic cycle, and influencing the reaction's efficiency and selectivity. While reactions without external ligands are known, the use of specific phosphine or N-heterocyclic carbene (NHC) ligands often accelerates the coupling of challenging substrates. acs.org

For instance, the Suzuki coupling of 2-bromopyridines with various arylboronic acids is a well-established method for synthesizing 2-arylpyridines. researchgate.netsigmaaldrich.com The reaction below illustrates a hypothetical ligand-accelerated Suzuki coupling involving 2-bromo-5-fluoropyridine-3-carbonitrile.

Table: Representative Ligand-Accelerated Suzuki Coupling Reactions Hypothetical reaction conditions: Pd(OAc)₂, SPhos (ligand), K₂CO₃, Toluene/H₂O, 90 °C

| Coupling Partner (Ar-B(OH)₂) | Product |

| Phenylboronic acid | 5-Fluoro-2-phenylpyridine-3-carbonitrile |

| 4-Methoxyphenylboronic acid | 5-Fluoro-2-(4-methoxyphenyl)pyridine-3-carbonitrile |

| 3-Thienylboronic acid | 5-Fluoro-2-(thiophen-3-yl)pyridine-3-carbonitrile |

Metal-Free Transformations

Recent advancements in organic synthesis have focused on developing reactions that avoid the use of transition metals, which can be costly and lead to product contamination. rsc.org Several metal-free strategies are applicable to halopyridines.

One such approach is the direct nucleophilic substitution of the halogen. Given the electron-deficient nature of the pyridine ring in 2-bromo-5-fluoropyridine-3-carbonitrile, the C-2 position is susceptible to attack by strong nucleophiles. This allows for the direct displacement of the bromide by carbanions or other potent nucleophiles without a metal catalyst. rsc.org

Furthermore, light-promoted, metal-free coupling reactions have emerged as a powerful alternative. For example, the radical coupling of 2-bromopyridines with Grignard reagents can be initiated by visible light. nih.govorganic-chemistry.org This process is believed to occur via a single electron transfer (SET) mechanism, generating a pyridyl radical that subsequently couples with the Grignard reagent. nih.govorganic-chemistry.org This method offers a mild and efficient way to form C-C bonds without transition metal catalysis.

Table: Potential Metal-Free Transformations

| Reaction Type | Reagent | Potential Product |

| Nucleophilic Substitution | Carboranyllithium | 2-(Carboranyl)-5-fluoropyridine-3-carbonitrile |

| Light-Promoted Radical Coupling | Phenylmagnesium bromide, Purple Light | 5-Fluoro-2-phenylpyridine-3-carbonitrile |

| Lewis Acid-Mediated Phosphonation | Diphenylphosphine oxide, BF₃·OEt₂ | 5-Fluoro-4-(diphenylphosphoryl)pyridine-3-carbonitrile |

Advanced Spectroscopic Characterization and Computational Studies of 2 Bromo 5 Fluoropyridine 3 Carbonitrile

Comprehensive Spectroscopic Elucidation of Molecular Structure

The structural confirmation of 2-bromo-5-fluoropyridine-3-carbonitrile relies on a combination of spectroscopic methods. Each technique provides unique insights into the molecular framework, from the proton and carbon environments to the vibrational modes of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By observing the behavior of atomic nuclei in a magnetic field, it is possible to map out the connectivity and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 2-bromo-5-fluoropyridine-3-carbonitrile, two distinct signals are expected in the aromatic region of the ¹H NMR spectrum, corresponding to the two protons on the pyridine (B92270) ring.

The proton at position 4 (H-4) is expected to appear as a doublet of doublets, due to coupling with the adjacent fluorine atom at position 5 and the proton at position 6. The proton at position 6 (H-6) would also be expected to present as a doublet of doublets, coupling to the fluorine at position 5 and the proton at position 4. The chemical shifts for these protons are anticipated to be in the downfield region, typically between δ 7.0 and 9.0 ppm, characteristic of protons attached to an electron-deficient pyridine ring.

Table 1: Predicted ¹H NMR Data for 2-Bromo-5-fluoropyridine-3-carbonitrile

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 7.8 - 8.2 | dd | J(H-4, F-5) = 8.0-10.0; J(H-4, H-6) = 2.0-3.0 |

| H-6 | 8.5 - 8.9 | dd | J(H-6, F-5) = 3.0-5.0; J(H-6, H-4) = 2.0-3.0 |

Note: The predicted values are based on the analysis of similar substituted pyridine compounds.

Carbon-13 (¹³C) NMR spectroscopy provides detailed information about the carbon skeleton of a molecule. For 2-bromo-5-fluoropyridine-3-carbonitrile, six distinct signals are expected, one for each of the six carbon atoms in the molecule. The chemical shifts of these carbons are influenced by the electronegativity of the neighboring atoms (bromine, fluorine, and nitrogen) and the electron-withdrawing nature of the nitrile group.

The carbon atom of the nitrile group (C-7) is expected to appear in the range of δ 115-120 ppm. The carbon atoms of the pyridine ring will be observed in the aromatic region (δ 100-160 ppm). The carbon attached to the bromine (C-2) will be significantly downfield, as will the carbon attached to the fluorine (C-5), which will also exhibit coupling to the fluorine atom.

Table 2: Predicted ¹³C NMR Data for 2-Bromo-5-fluoropyridine-3-carbonitrile

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-2 | 140 - 145 | s |

| C-3 | 110 - 115 | d |

| C-4 | 145 - 150 | d |

| C-5 | 155 - 160 | d (¹JCF) |

| C-6 | 150 - 155 | d |

| C-7 (-CN) | 115 - 120 | s |

Note: The predicted values are based on the analysis of similar substituted pyridine compounds. 's' denotes a singlet and 'd' denotes a doublet.

Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful technique for studying fluorine-containing compounds. For 2-bromo-5-fluoropyridine-3-carbonitrile, a single signal is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom at position 5. This signal would likely appear as a doublet of doublets due to coupling with the protons at positions 4 and 6. The chemical shift of the fluorine atom will be indicative of its electronic environment on the pyridine ring.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and for elucidating the complete molecular structure.

COSY (Correlation Spectroscopy): A COSY experiment would show a correlation between the signals of the coupled protons, H-4 and H-6, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would establish the direct one-bond correlations between each proton and the carbon atom to which it is attached. This would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment is vital for identifying longer-range (2-3 bond) correlations between protons and carbons. For instance, correlations would be expected from H-4 to C-2, C-3, C-5, and C-6, and from H-6 to C-2, C-4, and C-5. These correlations are instrumental in piecing together the connectivity of the entire molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of atoms. For a planar molecule like 2-bromo-5-fluoropyridine-3-carbonitrile, NOESY can help to confirm through-space interactions between nearby protons.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups.

For 2-bromo-5-fluoropyridine-3-carbonitrile, the most characteristic vibrational bands would include:

C≡N Stretch: A strong, sharp absorption band is expected in the region of 2220-2240 cm⁻¹ corresponding to the stretching vibration of the nitrile group.

C-Br Stretch: A stretching vibration for the carbon-bromine bond is expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

C-F Stretch: The carbon-fluorine stretching vibration is anticipated to produce a strong absorption in the range of 1000-1100 cm⁻¹.

Pyridine Ring Vibrations: A series of characteristic bands for the pyridine ring would be observed in the fingerprint region (approximately 1400-1600 cm⁻¹), corresponding to C=C and C=N stretching vibrations.

Table 3: Predicted Vibrational Spectroscopy Data for 2-Bromo-5-fluoropyridine-3-carbonitrile

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Intensity |

| C≡N (Nitrile) | 2220 - 2240 | Strong, Sharp |

| C=C, C=N (Pyridine Ring) | 1400 - 1600 | Medium to Strong |

| C-F (Aryl Fluoride) | 1000 - 1100 | Strong |

| C-Br (Aryl Bromide) | 500 - 600 | Medium |

Note: The predicted values are based on characteristic vibrational frequencies for these functional groups in similar chemical environments.

By integrating the data from these advanced spectroscopic techniques, a comprehensive and unambiguous structural elucidation of 2-bromo-5-fluoropyridine-3-carbonitrile can be achieved.

In-depth Analysis of 2-Bromo-5-fluoropyridine-3-carbonitrile Remains Elusive Due to Lack of Published Research

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the detailed spectroscopic and computational characterization of the chemical compound 2-bromo-5-fluoropyridine-3-carbonitrile. Despite its availability from various chemical suppliers, dedicated research focusing on its advanced analytical properties appears to be unpublished. Consequently, a thorough and scientifically accurate article detailing its specific Fourier-Transform Infrared (FTIR) and Raman spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Density Functional Theory (DFT) calculations, as per the requested structure, cannot be generated at this time.

The inquiry into the advanced characterization of 2-bromo-5-fluoropyridine-3-carbonitrile sought to populate a detailed framework, including specific vibrational modes, exact mass determination, and quantum chemical predictions of its molecular geometry and electronic structure. However, extensive searches have not yielded any scholarly articles, patents, or supplementary materials that provide this specific experimental or theoretical data.

While general principles of the outlined analytical techniques are well-established, their application to this particular molecule has not been documented in accessible scientific literature. For instance, FTIR and Raman spectroscopy would reveal characteristic vibrational frequencies corresponding to the functional groups present, such as the carbon-nitrile (C≡N) stretch, carbon-bromine (C-Br) stretch, carbon-fluorine (C-F) stretch, and the various modes of the pyridine ring. Similarly, HRMS would provide a highly accurate mass measurement, confirming the elemental composition of the molecule.

Furthermore, computational investigations using Density Functional Theory (DFT) would offer valuable theoretical insights into the molecule's structure and properties. These calculations could predict bond lengths, bond angles, and dihedral angles, providing a three-dimensional model of the molecule. DFT is also a powerful tool for predicting vibrational frequencies, which, when compared to experimental FTIR and Raman data, allows for a precise assignment of the observed spectral bands to specific molecular motions.

The absence of such specific data for 2-bromo-5-fluoropyridine-3-carbonitrile prevents a detailed discussion and the creation of the requested data tables for its spectroscopic and computational properties. The scientific community has yet to publish a dedicated study that would provide the necessary results to fulfill the structured article as outlined.

Therefore, until research detailing the empirical spectroscopic analysis and computational modeling of 2-bromo-5-fluoropyridine-3-carbonitrile is published, a scientifically rigorous article on these specific aspects of the compound cannot be compiled.

Quantum Chemical and Computational Investigations

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Molecular Stability

For 2-bromo-5-fluoropyridine-3-carbonitrile, the primary Lewis structure is characterized by covalent bonds between the atoms and lone pairs located on the nitrogen, fluorine, and bromine atoms. The key delocalization interactions, or hyperconjugation effects, arise from the overlap of these filled orbitals with nearby empty (antibonding) orbitals. Significant interactions are expected between the lone pairs of the pyridine nitrogen (LP(N)) and the adjacent antibonding orbitals of the ring (e.g., π(C-C) and π(C-N)). Similarly, the lone pairs on the halogen substituents (LP(F) and LP(Br)) can donate electron density into the π* orbitals of the pyridine ring, contributing to its electronic structure. The electron-withdrawing nature of the nitrile group also plays a crucial role in the delocalization pattern. These charge transfer events lead to a departure from the idealized Lewis structure and are fundamental to understanding the molecule's electronic properties and reactivity. wisc.eduresearchgate.net

Table 1: Illustrative Second-Order Perturbation Analysis of Key Donor-Acceptor Interactions for a Substituted Pyridine System

This table presents typical interactions and stabilization energies (E(2)) expected for a molecule like 2-bromo-5-fluoropyridine-3-carbonitrile, based on computational studies of related structures. The values are representative and serve to illustrate the principles of NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N | π(C2-C3) | ~15-25 | Lone Pair → π (Ring Delocalization) |

| LP (1) N | π(C4-C5) | ~10-20 | Lone Pair → π (Ring Delocalization) |

| π (C2-C3) | π(C4-C5) | ~15-20 | π → π (Intra-ring Delocalization) |

| π (C4-C5) | π(C-CN) | ~5-10 | π → π (Conjugation with Nitrile) |

| LP (2) Br | π(C2-C3) | ~2-5 | Lone Pair → π (Halogen-Ring Interaction) |

| LP (3) F | π(C4-C5) | ~1-3 | Lone Pair → π (Halogen-Ring Interaction) |

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

Molecular Electrostatic Potential (MEP) surface analysis is a critical tool for identifying the reactive behavior of a molecule. researchgate.net It maps the electrostatic potential onto the molecule's electron density surface, providing a visual guide to its charge distribution. researchgate.net The MEP surface is color-coded to indicate different potential regions: red signifies areas of high electron density and strong negative potential, making them attractive sites for electrophilic attack. Conversely, blue indicates regions of low electron density and positive potential, which are susceptible to nucleophilic attack. Intermediate potentials are represented by green, yellow, and orange. nih.govnih.gov

In 2-bromo-5-fluoropyridine-3-carbonitrile, the MEP surface is expected to show distinct regions of varying potential. The most negative potential (red/yellow) is anticipated to be localized on the nitrogen atom of the pyridine ring and the nitrogen atom of the nitrile group due to the presence of their lone pairs of electrons. These sites represent the most probable centers for protonation and interactions with electrophiles. The fluorine atom, being highly electronegative, will also create a region of negative potential. In contrast, the hydrogen atom on the pyridine ring and the areas around the carbon atoms will likely exhibit a positive potential (blue/green), marking them as potential sites for nucleophilic interaction. The bromine atom may present a region of positive potential on its outermost surface (a "sigma-hole"), making it a potential site for halogen bonding interactions. nih.gov

Table 2: Predicted Molecular Electrostatic Potential (MEP) Regions and Reactivity Implications

| Molecular Region | Predicted MEP Color | Predicted Potential | Implied Reactivity |

| Pyridine Nitrogen Atom | Deep Red | Strongly Negative | Site for Electrophilic Attack / Protonation |

| Nitrile Nitrogen Atom | Red / Orange | Negative | Site for Electrophilic Attack |

| Fluorine Atom | Yellow / Green | Moderately Negative | Electron-rich region |

| Ring Hydrogen Atom | Light Blue | Positive | Site for Nucleophilic Attack |

| Carbon Backbone | Green / Light Blue | Near-Neutral to Positive | Generally less reactive |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps) for Reactivity and Electronic Transitions

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and the electronic properties of molecules. libretexts.orgacs.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cn The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its capacity to accept electrons (electrophilicity). researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. researchgate.net

For 2-bromo-5-fluoropyridine-3-carbonitrile, the presence of electronegative atoms (N, F, Br) and the electron-withdrawing nitrile group is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted pyridine. The HOMO is likely to be distributed over the π-system of the pyridine ring with significant contributions from the bromine atom. The LUMO is expected to be delocalized across the ring system and the nitrile group, reflecting its electron-accepting character. Computational studies on analogous compounds like 2-bromo-3-hydroxy-6-methylpyridine show a significant HOMO-LUMO gap, suggesting considerable molecular stability. researchgate.net

Table 3: Representative Frontier Molecular Orbital Energies for a Structurally Similar Compound (2-bromo-3-hydroxy-6-methylpyridine)

Data calculated at the B3LYP/6-311G(d,p) level, serving as an illustrative example for understanding the electronic structure of 2-bromo-5-fluoropyridine-3-carbonitrile. researchgate.net

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.45 |

| HOMO-LUMO Gap (ΔE) | 5.40 |

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in modern photonics and optoelectronics. jhuapl.edu The NLO response of a molecule is determined by its ability to alter the properties of light, which is governed by its molecular polarizability (α) and first hyperpolarizability (β). researchgate.net Molecules that possess large hyperpolarizability values are considered promising NLO candidates. A key requirement for significant NLO activity is the presence of an intramolecular charge transfer system, typically consisting of electron-donating and electron-accepting groups connected by a π-conjugated bridge. researchgate.netnih.gov

The structure of 2-bromo-5-fluoropyridine-3-carbonitrile contains elements conducive to NLO activity. The pyridine ring acts as a π-conjugated system. The halogen atoms (Br and F) can act as weak electron donors through their lone pairs, while the pyridine nitrogen and, more significantly, the nitrile group (-CN) function as strong electron acceptors. This donor-acceptor framework allows for intramolecular charge transfer upon excitation, which can lead to a substantial NLO response. Theoretical calculations on similar organic molecules with donor-π-acceptor motifs have shown that they can exhibit significant first hyperpolarizability values, making them suitable for NLO applications. researchgate.netnih.gov

Table 4: Representative Calculated NLO Properties for a D-π-A Organic Molecule

These values are illustrative and based on DFT calculations of organic molecules with similar functional groups, demonstrating the potential NLO characteristics. researchgate.net

| Parameter | Representative Value | Unit |

| Dipole Moment (μ) | ~5-10 | Debye |

| Mean Polarizability (α) | ~150-250 | a.u. |

| First Hyperpolarizability (β) | ~1000-5000 | a.u. |

Thermodynamic Parameters and Their Temperature Dependence

Computational chemistry, particularly DFT, allows for the accurate prediction of key thermodynamic parameters, such as enthalpy (H), entropy (S), and Gibbs free energy (G), without the need for experimental measurements. scirp.org These calculations can be performed at various temperatures to understand how thermal energy influences the stability and reactivity of a molecule. Generally, as temperature increases, the translational, rotational, and vibrational energies of the molecule increase, leading to predictable changes in its thermodynamic functions. unjani.ac.idresearchgate.net

For 2-bromo-5-fluoropyridine-3-carbonitrile, it is expected that its standard heat of formation, entropy, and heat capacity will increase with rising temperature. This is a direct consequence of the molecule accessing higher energy vibrational and rotational states. Conversely, the Gibbs free energy is expected to decrease as temperature increases, which is primarily driven by the TΔS term in the Gibbs free energy equation (ΔG = ΔH - TΔS). This trend indicates that reactions involving the molecule may become more spontaneous at elevated temperatures. These theoretical predictions are vital for understanding the molecule's behavior under different process conditions. scirp.orgunjani.ac.id

Table 5: Illustrative Temperature Dependence of Calculated Thermodynamic Parameters for a Pyridine Derivative

This table shows representative trends based on DFT calculations for pyridine-like structures, demonstrating how thermodynamic properties change with temperature. scirp.orgunjani.ac.id

| Temperature (K) | Enthalpy (H) (kcal/mol) | Heat Capacity (Cv) (cal/mol·K) | Entropy (S) (cal/mol·K) |

| 200.00 | 5.0 - 6.0 | 20.0 - 22.0 | 75.0 - 78.0 |

| 298.15 | 8.0 - 9.0 | 28.0 - 30.0 | 85.0 - 88.0 |

| 400.00 | 12.0 - 14.0 | 35.0 - 38.0 | 95.0 - 99.0 |

| 500.00 | 17.0 - 19.0 | 42.0 - 45.0 | 105.0 - 110.0 |

Strategic Applications in Organic Synthesis and Materials Science

A Versatile Precursor for Advanced Heterocyclic Scaffolds and Complex Organic Molecules

The strategic positioning of reactive functional groups on the pyridine (B92270) ring of 2-bromo-5-fluoropyridine-3-carbonitrile makes it an ideal starting material for the synthesis of a diverse range of complex heterocyclic structures. The bromo and cyano substituents, in particular, provide orthogonal handles for sequential chemical transformations, enabling the construction of intricate molecular frameworks.

Synthesis of Fused Pyridine Systems (e.g., Pyrazopyridines)

The vicinal arrangement of the bromo and cyano groups in 2-bromo-5-fluoropyridine-3-carbonitrile is particularly amenable to the synthesis of fused pyridine systems through cyclization reactions. For instance, reaction with hydrazine (B178648) or its derivatives can lead to the formation of pyrazopyridine cores. While direct examples with 2-bromo-5-fluoropyridine-3-carbonitrile are not extensively documented in publicly available literature, the analogous reactivity of similar bromo-cyanopyridine derivatives provides a strong basis for this application. The reaction typically proceeds via initial nucleophilic attack of the hydrazine at the carbon of the cyano group, followed by an intramolecular nucleophilic substitution of the adjacent bromine atom, leading to the formation of the fused pyrazole (B372694) ring. This methodology is a cornerstone in the synthesis of various biologically active and materially significant fused heterocyclic compounds. uzh.ch

Construction of Polyfunctionalized Pyridines through Sequential Transformations

The distinct reactivity of the bromo and cyano groups allows for a programmed, stepwise introduction of various substituents onto the pyridine core, leading to the synthesis of polyfunctionalized pyridines with precise control over the substitution pattern. The bromine atom is particularly well-suited for a variety of metal-catalyzed cross-coupling reactions.

For example, the Suzuki cross-coupling reaction can be employed to introduce aryl or heteroaryl substituents at the 2-position by reacting 2-bromo-5-fluoropyridine-3-carbonitrile with a suitable boronic acid in the presence of a palladium catalyst. sigmaaldrich.commdpi.com Similarly, Sonogashira coupling with terminal alkynes can be used to install alkynyl groups. soton.ac.uk The cyano group, on the other hand, can undergo a variety of transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or reaction with organometallic reagents. This orthogonal reactivity allows for a modular approach to the synthesis of highly substituted pyridine derivatives.

Table 1: Potential Sequential Transformations of 2-bromo-5-fluoropyridine-3-carbonitrile

| Transformation Step | Reagents and Conditions | Resulting Functional Group |

| 1. Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl group at C2 |

| 2. Nitrile Hydrolysis | Acid or base, H₂O | Carboxylic acid at C3 |

| 1. Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl group at C2 |

| 2. Nitrile Reduction | Reducing agent (e.g., LiAlH₄) | Aminomethyl group at C3 |

Precursor for the Development of Novel Ligands in Catalysis

The pyridine nitrogen atom in 2-bromo-5-fluoropyridine-3-carbonitrile and its derivatives possesses a lone pair of electrons, making it a potential coordination site for metal ions. This characteristic allows for its use as a precursor in the design and synthesis of novel ligands for catalysis.

Design and Synthesis of Organometallic Complexes Incorporating the Pyridine Unit

By strategically modifying the 2-bromo-5-fluoropyridine-3-carbonitrile scaffold, ligands with tailored electronic and steric properties can be prepared. For example, substitution at the 2-position via cross-coupling reactions can introduce chelating moieties that can coordinate to a metal center in conjunction with the pyridine nitrogen. The resulting organometallic complexes can feature a variety of transition metals, and their geometry and electronic structure can be fine-tuned by the substituents on the pyridine ring. The synthesis of such complexes is a critical step in the development of new catalysts. rsc.org

Exploration of Catalytic Activity and Selectivity

The catalytic performance of organometallic complexes is highly dependent on the ligand environment around the metal center. Ligands derived from 2-bromo-5-fluoropyridine-3-carbonitrile can influence the catalytic activity and selectivity of the metal complex in several ways. The fluorine substituent, being a strong electron-withdrawing group, can modulate the electron density at the metal center, thereby affecting its reactivity. Furthermore, the steric bulk of the substituents on the pyridine ring can control the access of substrates to the catalytic site, leading to enhanced selectivity. While specific catalytic applications of complexes derived directly from 2-bromo-5-fluoropyridine-3-carbonitrile are an emerging area of research, related pyridine-based ligands have been successfully employed in a variety of catalytic transformations. mdpi.com

Role in the Development of Functional Materials

Fluorinated organic compounds, including fluorinated pyridines, are of significant interest in materials science due to their unique properties such as high thermal stability, chemical resistance, and specific electronic characteristics. mdpi.com The incorporation of the 2-bromo-5-fluoropyridine-3-carbonitrile moiety into larger molecular structures can impart these desirable properties to new functional materials.

For example, its derivatives could be utilized as monomers in the synthesis of novel polymers. The bromo and cyano functionalities offer reactive sites for polymerization reactions, such as polycondensation or addition polymerization. The resulting fluorinated pyridine-containing polymers could exhibit enhanced thermal stability and specific optoelectronic properties, making them suitable for applications in areas like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The electron-withdrawing nature of the fluoro and cyano groups can also be exploited to create electron-deficient building blocks for n-type organic semiconductor materials. While the direct application of 2-bromo-5-fluoropyridine-3-carbonitrile in this area is still under exploration, the broader field of fluorinated organic materials suggests significant potential. mdpi.com

Building Block for Organic Light-Emitting Diodes (OLEDs)

There is no specific information available in the reviewed scientific literature detailing the use of 2-bromo-5-fluoropyridine-3-carbonitrile as a direct building block for the synthesis of emitters, hosts, or other materials for Organic Light-Emitting Diodes (OLEDs).

Contribution to Semiconductor Research

No dedicated studies or research findings were found that describe the application or contribution of 2-bromo-5-fluoropyridine-3-carbonitrile to the field of organic semiconductor research.

Applications in Advanced Polymer Synthesis

The scientific literature does not currently contain specific examples or detailed research on the use of 2-bromo-5-fluoropyridine-3-carbonitrile as a monomer or functional component in the synthesis of advanced polymers.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Greener Synthetic Routes

The chemical industry is increasingly focusing on sustainable practices, and the synthesis of 2-bromo-5-fluoropyridine-3-carbonitrile is no exception. Researchers are exploring greener alternatives to traditional synthetic methods, which often rely on harsh reagents and generate significant waste.

One promising approach is the use of biocatalysis , which employs enzymes or whole microorganisms to carry out chemical transformations. For instance, the microbial N-oxidation of pyridine (B92270) derivatives using organisms like Burkholderia sp. MAK1 offers a highly selective and environmentally benign route to pyridine N-oxides, which are versatile intermediates. nbinno.com This biocatalytic method operates under mild conditions and minimizes the formation of unwanted byproducts. nbinno.com Another avenue is the use of whole-cell biocatalysis for the synthesis of functionalized pyridines, such as the one-pot synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine using recombinant microbial cells. rsc.org Such strategies could be adapted for the synthesis of precursors to 2-bromo-5-fluoropyridine-3-carbonitrile, reducing the reliance on traditional, less sustainable methods.

Photocatalysis , which uses light to drive chemical reactions, is another powerful tool for green chemistry. Visible-light-driven photocatalysis with organic catalysts like quinolinone has been successfully used for the site-selective functionalization of pyridinium (B92312) derivatives. acs.org This transition-metal-free method offers a milder and more sustainable alternative to classical approaches. acs.org Researchers are also exploring the use of photocatalysis to introduce pyridine and other functional groups into alkenes, providing an environmentally friendly route to complex pyridine-containing molecules. chemeurope.com

| Green Synthesis Approach | Potential Application to 2-bromo-5-fluoropyridine-3-carbonitrile Synthesis | Key Advantages |

| Biocatalysis | Enzymatic or microbial synthesis of key precursors. | High selectivity, mild reaction conditions, reduced waste. nbinno.comrsc.org |

| Photocatalysis | Light-driven C-H functionalization or construction of the pyridine ring. | Use of renewable energy, transition-metal-free conditions, mild reactions. acs.orgchemeurope.comiciq.org |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique electronic properties of 2-bromo-5-fluoropyridine-3-carbonitrile, arising from the interplay of the electron-withdrawing nitrile and fluorine groups and the reactive bromine atom, make it a fascinating substrate for exploring novel reactivity.

A key area of investigation is the selective C-H bond activation of the pyridine ring. While the existing bromine and fluorine atoms provide handles for traditional cross-coupling reactions, direct functionalization of the C-H bonds offers a more atom-economical approach to new derivatives. Transition metal-catalyzed C-H activation has been shown to be influenced by the position of fluorine substituents in fluorinated pyridines, often directing functionalization to specific positions. acs.orgresearchgate.netnih.gov For example, Rh(III)-catalyzed C-H functionalization has been used for the synthesis of multi-substituted 3-fluoropyridines. nih.gov

Furthermore, photochemical methods are being developed to functionalize pyridines through the generation of pyridinyl radicals. iciq.orgacs.org This approach can lead to distinct regioselectivity compared to traditional Minisci-type reactions, opening up new possibilities for creating complex molecules. iciq.orgacs.org The generation of pyridinyl radicals via single-electron reduction of pyridinium ions allows for effective coupling with various radical partners. iciq.orgacs.org

The bromine atom on the pyridine ring is a versatile functional group that can participate in a wide range of cross-coupling reactions . While established methods like Suzuki and Buchwald-Hartwig couplings are routinely used, researchers are continually developing novel cross-coupling protocols with improved efficiency, broader substrate scope, and milder reaction conditions. nih.govnih.gov For instance, Sonogashira cross-coupling of bromocyanofluoropyridine derivatives has been used to introduce alkynyl groups, which can be further functionalized. soton.ac.uk The development of new catalysts, including those based on earth-abundant metals, is a key focus in this area. nih.gov

| Reactivity Pattern | Description | Potential for 2-bromo-5-fluoropyridine-3-carbonitrile |

| C-H Activation | Direct functionalization of C-H bonds on the pyridine ring. | Access to novel derivatives without pre-functionalization. acs.orgresearchgate.netnih.govnih.gov |

| Photochemical Functionalization | Use of light to generate reactive intermediates for pyridine modification. | Alternative regioselectivity and access to unique structures. acs.orgchemeurope.comiciq.orgacs.org |

| Novel Cross-Coupling | Development of new catalytic systems for forming C-C and C-heteroatom bonds. | Efficient synthesis of a wider range of complex derivatives. nih.govnih.govsoton.ac.uk |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, better process control, and the potential for higher yields and purity. The integration of the synthesis of 2-bromo-5-fluoropyridine-3-carbonitrile and its derivatives into flow chemistry platforms is a significant area of future research.

Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can be crucial for optimizing complex multi-step syntheses. organic-chemistry.org For example, the N-oxidation of pyridine derivatives has been shown to be more efficient and safer in a packed-bed microreactor compared to a batch process. organic-chemistry.org The synthesis of other heterocyclic compounds, such as pyrazoles, has also been successfully adapted to flow conditions. mdpi.com

Automated synthesis platforms , which combine robotics with flow chemistry, can further accelerate the discovery and development of new molecules. These systems can perform multiple reactions in parallel, allowing for the rapid generation of libraries of compounds for screening. The automated synthesis of pharmaceutical intermediates, including those containing pyridine rings, is an active area of research. nih.govvcu.edu By integrating the synthesis of 2-bromo-5-fluoropyridine-3-carbonitrile derivatives into such platforms, researchers can significantly speed up the process of identifying new drug candidates and functional materials.

Advanced Computational Modeling for Deeper Mechanistic Understanding and Property Prediction